molecular formula C13H22N2O B14630958 N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 52838-46-7

N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B14630958
CAS No.: 52838-46-7
M. Wt: 222.33 g/mol
InChI Key: HLEHSLPJOLUXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound with the molecular formula C13H22N2O . This compound is known for its unique bicyclic structure, which includes a norbornene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of norbornene derivatives with dimethylaminopropylamine . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in certain cell lines through the ROS-mediated mitochondrial dysfunction pathway . This involves the generation of reactive oxygen species (ROS) that lead to mitochondrial damage and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its combination of a bicyclic structure with a dimethylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

52838-46-7

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C13H22N2O/c1-15(2)7-3-6-14-13(16)12-9-10-4-5-11(12)8-10/h4-5,10-12H,3,6-9H2,1-2H3,(H,14,16)

InChI Key

HLEHSLPJOLUXRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1CC2CC1C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.